Methoxyestradiol

Description

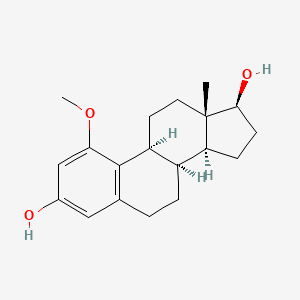

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-1-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-14-13(15(19)5-6-17(19)21)4-3-11-9-12(20)10-16(22-2)18(11)14/h9-10,13-15,17,20-21H,3-8H2,1-2H3/t13-,14-,15-,17-,19-/m0/s1 |

InChI Key |

PJCUYTOXKIUJSL-SARNLOFESA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)OC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Methoxyestradiol

Endogenous Formation from 17β-Estradiol

The journey from the primary female sex hormone, 17β-estradiol, to 2-Methoxyestradiol (B1684026) involves two key enzymatic reactions catalyzed by distinct enzyme families. usz.chnih.gov

The initial and rate-limiting step in the formation of 2-Methoxyestradiol is the hydroxylation of 17β-estradiol at the C2 position of the steroid's A-ring, which produces the catechol estrogen intermediate, 2-hydroxyestradiol (B1664083) (2-OHE2). usz.chwikipedia.org This reaction is predominantly catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgoup.com

Several CYP isoforms are capable of hydroxylating estradiol (B170435), but they exhibit different regioselectivity and efficiencies. oup.comclinpgx.org Specifically, CYP1A1 demonstrates high activity for 17β-estradiol 2-hydroxylation. oup.comclinpgx.org While other isoforms like CYP1A2, CYP3A4, and CYP1B1 also participate in estrogen metabolism, CYP1A1 is a primary driver of 2-hydroxyestradiol formation in extrahepatic tissues. wikipedia.orgoup.com The formation of 2-hydroxyestrogens is considered the major metabolic pathway for estradiol. wikipedia.org The activity of these enzymes can convert the potent 17β-estradiol into catechol estrogens, which are then substrates for further metabolism. aacrjournals.org

Following its formation, 2-hydroxyestradiol undergoes O-methylation, a reaction catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). usz.chaacrjournals.org COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl group of the catechol estrogen, yielding 2-Methoxyestradiol. aacrjournals.org This methylation step is crucial as it converts the chemically reactive catechol estrogen into a more stable methoxyestrogen. aacrjournals.org The COMT enzyme exists in two forms: a soluble cytoplasmic form (S-COMT) and a membrane-bound form (MB-COMT). aacrjournals.org COMT-mediated methylation is a key detoxification pathway for catechol estrogens, preventing their oxidation into potentially damaging quinones and simultaneously producing the biologically active 2-Methoxyestradiol. aacrjournals.orgresearchgate.net

| Step | Enzyme | Substrate | Product | Primary Function |

|---|---|---|---|---|

| 1. Hydroxylation | Cytochrome P450 (e.g., CYP1A1) | 17β-Estradiol | 2-Hydroxyestradiol | Adds a hydroxyl group at the C2 position. wikipedia.org |

| 2. Methylation | Catechol-O-Methyltransferase (COMT) | 2-Hydroxyestradiol | 2-Methoxyestradiol | Adds a methyl group to a hydroxyl group, converting the catechol estrogen. aacrjournals.org |

Tissue-Specific Expression and Enzymatic Activity of COMT and CYP1A1

The enzymes responsible for 2-Methoxyestradiol synthesis, CYP1A1 and COMT, are expressed in a tissue-specific manner, leading to varying capacities for its production throughout the body. oup.comnih.gov

CYP1A1 is considered a primary extrahepatic enzyme and is expressed in tissues frequently exposed to environmental compounds, such as the lungs, intestine, and placenta. nih.gov Its expression has also been detected in estrogen-responsive tissues like the breast, ovary, and uterus. wikipedia.orgnih.gov For instance, studies have shown that CYP1A1 mRNA and its corresponding enzymatic activity are present in both normal and malignant breast tissues. nih.gov In rats, CYP1A1 expression has been observed in the liver, kidney, and mammary tissue. oup.com

| Enzyme | Tissues with Notable Expression | Significance |

|---|---|---|

| CYP1A1 | Lung, Intestine, Placenta, Breast, Ovary, Uterus, Liver, Kidney. wikipedia.orgoup.comnih.gov | Key for 2-hydroxyestradiol formation in extrahepatic and estrogen-target tissues. nih.gov |

| COMT | Liver, Kidney, Breast, Endometrium, Vascular Smooth Muscle. usz.chnih.gov | Widespread distribution allows for the conversion of 2-hydroxyestradiol to 2-Methoxyestradiol in multiple locations. nih.gov |

Genetic Variations in Enzymes Involved in Methoxyestradiol Synthesis

Genetic polymorphisms in the genes encoding metabolic enzymes can significantly influence their activity, thereby affecting the rate of 2-Methoxyestradiol synthesis and the balance of estrogen metabolites.

A well-studied and functionally significant polymorphism in the COMT gene is a single nucleotide polymorphism (SNP) known as rs4680. genesight.com This SNP involves a G-to-A transition that results in an amino acid change from valine (Val) to methionine (Met) at codon 158 of the membrane-bound form of the enzyme (Val108Met in the soluble form). nih.govnih.gov

This substitution impacts the thermostability and, consequently, the enzymatic activity of COMT. nih.gov

Val/Val (high-activity): Individuals homozygous for the Val allele have the highest level of COMT activity.

Val/Met (intermediate-activity): Heterozygous individuals exhibit intermediate enzyme activity. genesight.com

Met/Met (low-activity): Those homozygous for the Met allele have a COMT enzyme with significantly reduced thermal stability, leading to a 3- to 4-fold decrease in enzymatic activity. nih.govgenesight.com

It is hypothesized that individuals with the low-activity COMT variant (Met/Met) may have a reduced capacity to methylate catechol estrogens. nih.gov This could lead to an accumulation of the 2-hydroxyestradiol intermediate and lower endogenous levels of the protective 2-Methoxyestradiol. nih.gov The altered balance between reactive catechol estrogens and 2-Methoxyestradiol due to this genetic variation may have physiological consequences, although its direct association with disease risk has yielded conflicting results in various studies. nih.gov

| Genotype | Alleles | Resulting Amino Acids | Relative COMT Enzyme Activity | Potential Effect on Metabolite Levels |

|---|---|---|---|---|

| Wild-Type Homozygous | G/G | Val/Val | High ("COMT-H") nih.gov | Efficient conversion of 2-OHE2 to 2-ME. |

| Heterozygous | G/A | Val/Met | Intermediate genesight.com | Intermediate conversion efficiency. |

| Variant Homozygous | A/A | Met/Met | Low ("COMT-L") nih.gov | Reduced conversion, potentially leading to lower 2-ME levels. nih.gov |

Interconversion and "Back Conversion" in Biological Systems

While the primary pathway is the sequential conversion from 17β-estradiol to 2-hydroxyestradiol and then to 2-Methoxyestradiol, the metabolic network is complex. nih.gov The antimitogenic effects of 17β-estradiol in certain cell types, like microglia, have been shown to be dependent on its conversion to its metabolites. nih.gov Pharmacological inhibition of COMT blocks the conversion of 2-hydroxyestradiol to 2-Methoxyestradiol and diminishes the inhibitory effects of 2-hydroxyestradiol, but not those of 2-Methoxyestradiol itself, highlighting the forward pathway's importance. nih.gov

Molecular Mechanisms of Action of Methoxyestradiol

Interaction with Microtubule Dynamics

A primary and well-documented mechanism of 2-ME is its direct interaction with the components of the cellular cytoskeleton, specifically microtubules.

Research has consistently demonstrated that 2-methoxyestradiol (B1684026) directly binds to tubulin, the fundamental protein subunit of microtubules. aacrjournals.orgacs.org This binding occurs at or near the colchicine-binding site on the β-tubulin subunit. pnas.orgnih.govnih.govmdpi.com This interaction is competitive, meaning 2-ME can displace other molecules that bind to the same site. acs.orgnih.gov The binding of 2-ME to tubulin is avid, even at low temperatures, and Scatchard analysis has indicated a single class of binding sites with an association equilibrium constant of 5.7 x 10⁵ M⁻¹. acs.org This direct interaction is the initiating event for the subsequent disruption of microtubule functions.

Following its binding to tubulin, 2-methoxyestradiol inhibits the polymerization of tubulin into microtubules. pnas.orgnih.govnih.gov The extent of this inhibition is concentration-dependent. aacrjournals.orgnih.gov For instance, in in-vitro studies using purified tubulin, 2-ME at concentrations of 5–100 μmol/L inhibited assembly in a dose-dependent manner, reaching a maximal inhibition of 60% at 200 μmol/L. nih.gov However, the effect can be influenced by the experimental conditions. Under certain conditions, such as in the presence of microtubule-associated proteins (MAPs), higher concentrations of 2-ME are required to achieve significant depolymerization. aacrjournals.orgnih.gov Rather than causing a massive depolymerization of existing microtubules at its lowest effective concentrations, 2-ME primarily suppresses the dynamic instability of microtubules. aacrjournals.orgnih.gov This suppression involves a reduction in the rate and duration of microtubule growth. aacrjournals.org

| Concentration of 2-ME | Effect on Microtubule Assembly (Purified Tubulin) | Reference |

|---|---|---|

| 5-100 μmol/L | Concentration-dependent inhibition of assembly | nih.gov |

| 200 μmol/L | Maximal inhibition (60%) | nih.gov |

| 4 μmol/L | Reduced mean growth rate by 17% and dynamicity by 27% | aacrjournals.org |

The inhibition of microtubule dynamics by 2-methoxyestradiol has profound consequences during cell division, particularly mitosis. aacrjournals.orgpsu.edu The proper formation and function of the mitotic spindle, a complex apparatus composed of microtubules, is essential for accurate chromosome segregation. aacrjournals.org By disrupting microtubule dynamics, 2-ME interferes with the formation of a normal mitotic spindle. psu.edunih.govcansa.org.za This disruption prevents the correct alignment of chromosomes at the metaphase plate, a critical step for cell division to proceed. aacrjournals.orgpsu.edu As a result, cells are arrested in the metaphase stage of mitosis. psu.edunih.govcansa.org.za This prolonged metaphase arrest can activate the spindle assembly checkpoint, ultimately leading to apoptosis or abnormal exit from mitosis. nih.govnih.gov

Cell Cycle Regulation and Checkpoint Activation

The disruption of microtubule dynamics by 2-methoxyestradiol directly triggers cellular surveillance mechanisms, leading to a halt in cell cycle progression.

A hallmark of 2-methoxyestradiol's cellular activity is the induction of cell cycle arrest at the G2/M transition phase. psu.edunih.govnih.govnih.gov This has been observed in a variety of cancer cell lines. nih.govnih.gov Flow cytometry analysis of cells treated with 2-ME shows a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.govoup.com This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase. nih.gov The G2/M block often precedes the onset of apoptosis. psu.edunih.gov

| Cell Line | Effect of 2-ME | Reference |

|---|---|---|

| Human acute T lymphoblastic leukemia CEM cells | Dose-dependent G2/M phase arrest | nih.gov |

| Human cervical cancer HeLaS3 cells | Induction of G2/M cell cycle arrest | psu.edu |

| Prostate cancer cells (LNCaP, DU 145, PC-3) | Accumulation of cells in the G2/M phase | nih.govnih.gov |

| Esophageal carcinoma EC9706 cells | Blocked in the G2/M phase of the cell cycle | nih.gov |

The G2/M arrest induced by 2-methoxyestradiol is orchestrated by the modulation of key cell cycle regulatory proteins. nih.govresearchgate.net Studies have shown that 2-ME treatment leads to an upregulation of Cyclin B1. nih.govnih.govaacrjournals.orgnih.gov Cyclin B1, in complex with Cdc2 (cyclin-dependent kinase 1), forms the mitosis-promoting factor (MPF), which is crucial for entry into mitosis. While Cyclin B1 levels increase, the activity of the Cdc2 kinase is often inhibited due to increased phosphorylation. nih.govaacrjournals.org This inhibitory phosphorylation is mediated by proteins like Wee1. nih.govaacrjournals.org The modulation of these proteins, including the phosphorylation status of Cdc25C, ultimately prevents the activation of MPF and halts the cell cycle at the G2/M checkpoint. nih.govaacrjournals.org In some contexts, however, prolonged metaphase arrest due to 2-ME can lead to an increase in Cdc2 kinase activity, contributing to the persistence of the spindle checkpoint. nih.gov

Modulation of Key Cell Cycle Regulatory Proteins

Mechanisms of Apoptosis Induction

Beyond its effects on the cell cycle, methoxyestradiol is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical aspect of its anti-tumor activity.

Activation of Intrinsic Apoptosis Pathway (Mitochondrial Pathway)

The primary mechanism by which this compound induces apoptosis is through the activation of the intrinsic, or mitochondrial, pathway. nih.govnih.govnih.gov This pathway is initiated by intracellular stress signals and converges on the mitochondria, which then release pro-apoptotic factors into the cytoplasm. youtube.comyoutube.com

Research has consistently shown that 2-ME-induced apoptosis is dependent on mitochondrial events. nih.gov In various cancer cell lines, including ovarian and pancreatic cancer, 2-ME treatment leads to the activation of the mitochondrial pathway. nih.govnih.gov This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria. nih.gov Further studies have demonstrated that in MCF-7 breast cancer cells, derivatives of 2-ME induce apoptosis through the mitochondrial pathway by upregulating Bax and downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov The presence of the tumor suppressor protein p53 has also been shown to be a prerequisite for 2-ME-induced activation of Bax in certain colon cancer cells. jmb.or.kr

A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential, known as mitochondrial depolarization, which leads to the release of cytochrome c from the intermembrane space into the cytosol. nih.govnih.gov Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and initiates a caspase cascade leading to cell death. youtube.comyoutube.com

Studies have confirmed that this compound induces mitochondrial depolarization in cancer cells. nih.gov In pancreatic cancer cells, 2-ME-induced apoptosis is accompanied by the release of cytochrome c into the cytosol. nih.gov Similarly, in MCF-7 cells, 2-ME derivatives were shown to cause mitochondrial depolarization and subsequent cytochrome c release. nih.gov This release is a critical step, as it directly links the mitochondrial stress signals initiated by 2-ME to the execution phase of apoptosis. nih.govnih.gov

Role of Tumor Suppressor p53 Upregulation

The tumor suppressor protein p53 plays a significant role in mediating the apoptotic effects of this compound in certain cancer cells. nih.govjmb.or.kr Studies have shown that 2-ME treatment can lead to an upregulation and accumulation of the p53 protein. tandfonline.comnih.govresearchgate.net For instance, in T47D breast cancer cells, 2-ME induced a concentration-dependent increase in p53 levels. tandfonline.comnih.gov

The presence of functional p53 appears to enhance the apoptotic response to 2-ME. In human colon carcinoma HCT116 cells, 2-ME-induced apoptosis was more pronounced in cells with wild-type p53 (p53+/+) compared to their p53-null (p53-/-) counterparts. nih.govjmb.or.kr The upregulation of p53 in these cells was associated with an increase in the expression of its downstream target, p21(WAF1/CIP1), which is involved in cell cycle arrest. nih.govjmb.or.kr Furthermore, p53 promotes 2-ME-induced apoptosis by modulating the levels of Bcl-2 family proteins, specifically by increasing Bax expression and decreasing Bcl-2 expression. nih.govjmb.or.kr This evidence suggests that p53 acts as a pro-apoptotic factor in the context of 2-ME treatment by tipping the cellular balance towards mitochondria-dependent apoptosis. nih.govjmb.or.krjmb.or.kr

Upregulation of Death Receptor 5 (DR5)

This compound can trigger the extrinsic pathway of apoptosis through the upregulation of Death Receptor 5 (DR5), also known as TRAIL-R2. aacrjournals.orgnih.gov DR5 is a cell surface receptor that, upon binding to its ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), initiates a signaling cascade leading to apoptosis. frontiersin.org Research has demonstrated that treatment with 2-ME results in an increased expression of DR5 protein on the surface of cancer cells, both in vitro and in vivo. aacrjournals.orgnih.gov

This upregulation of DR5 sensitizes cancer cells to the cytotoxic effects of TRAIL. aacrjournals.orgnih.gov Consequently, the combination of 2-ME and TRAIL can induce a synergistic apoptotic response in cancer cells. nih.govashpublications.orgnih.gov The mechanism involves the recruitment of the adaptor protein Fas-associated death domain (FADD) to the activated DR5, which in turn facilitates the activation of pro-caspase-8, initiating the extrinsic apoptotic cascade. nih.govusz.ch Blocking this pathway, for example by expressing a dominant-negative FADD, has been shown to significantly reduce 2-ME's ability to induce apoptosis. nih.govnih.gov

Involvement of Reactive Oxygen Species (ROS)

A crucial aspect of this compound's mechanism of action is the generation of reactive oxygen species (ROS). nih.govnih.gov Cancer cells often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS induction by anticancer agents. nih.govilo.org 2-ME treatment has been shown to induce the production of ROS, such as superoxide (B77818) anions and hydrogen peroxide, in various cancer cell lines, including human neuroblastoma and leukemia cells. nih.govnih.govaacrjournals.org

The generation of ROS appears to be a primary event in 2-ME-induced apoptosis. aacrjournals.org This oxidative stress can lead to the loss of mitochondrial membrane potential, a key step in the intrinsic apoptotic pathway. nih.govnih.gov Furthermore, ROS can act as signaling molecules, for instance, by inactivating the pro-survival protein Akt, which in turn can lead to the activation of the JNK signaling pathway and subsequent apoptosis. aacrjournals.org The critical role of ROS is underscored by the finding that antioxidants can decrease 2-ME-induced ROS generation and subsequently prevent apoptosis. nih.govnih.gov One proposed mechanism for 2-ME-induced ROS generation is the inhibition of superoxide dismutase (SOD), a key antioxidant enzyme. nih.govnih.gov

Crosstalk with Protein Kinase C Delta (PKCδ) Signaling

Recent studies have elucidated a crosstalk between this compound and the Protein Kinase C delta (PKCδ) signaling pathway in the induction of apoptosis. nih.govoncotarget.com PKCδ, a member of the novel PKC family, can have both pro-survival and pro-apoptotic functions depending on the cellular context and its localization. nih.govmdpi.com In the context of 2-ME treatment in ovarian cancer cells, PKCδ plays a pro-apoptotic role. nih.govoncotarget.com

The pro-apoptotic actions of 2-ME involve the caspase-mediated cleavage and catalytic activation of PKCδ. nih.gov This cleavage liberates the catalytic fragment of PKCδ, which can then translocate to different cellular compartments, including the nucleus, to promote apoptosis. nih.gov The overexpression of a dominant-negative form of PKCδ or silencing PKCδ has been shown to reduce 2-ME-induced apoptosis. nih.gov Conversely, overexpressing full-length PKCδ potentiates the apoptotic effects of 2-ME. nih.gov The catalytic fragment of PKCδ can further amplify the apoptotic signal by activating the p38 MAPK pathway, which then leads to more caspase activation, creating a feedforward loop that accelerates the apoptotic process. nih.gov

Modulation of Transcription Factors and Gene Expression

This compound exerts its effects on cancer cells not only by directly interacting with cellular components like microtubules but also by modulating the activity of various transcription factors and, consequently, altering gene expression profiles.

Upon activation, stress-activated protein kinases (SAPKs) like JNK can phosphorylate and activate several transcription factors, including c-Jun, ATF-2, and Elk-1, thereby regulating the expression of genes involved in apoptosis. core.ac.uk In the context of 2-ME, the activation of the JNK pathway suggests a potential role for these transcription factors in mediating its apoptotic effects. core.ac.uk

Furthermore, 2-ME treatment has been shown to affect the expression of key genes involved in cell cycle control and proliferation. In esophageal carcinoma cells, 2-ME treatment led to an increase in the protein levels of cyclin B1 and the proto-oncogene c-Myc. nih.gov The upregulation of these proteins was associated with G2/M cell cycle arrest and the onset of apoptosis. nih.gov The transcription factor c-MYC is a known regulator of cell growth and proliferation, and its modulation by 2-ME highlights a mechanism by which the compound can interfere with fundamental cellular processes. caldic.com In some contexts, such as in human lung cancer cells with mutant p53, the combination of adenovirus-p53 expression and 2-ME treatment can lead to the activation of the transcription factor NF-κB. nih.gov Additionally, 2-ME has been found to induce the expression of interferon genes in osteosarcoma cells, contributing to its anti-tumor activity. nih.gov

Inhibition of Hypoxia-Inducible Factor 1 Alpha (HIF-1α)

A pivotal mechanism of this compound's action is its ability to inhibit Hypoxia-Inducible Factor 1 alpha (HIF-1α), a key transcription factor that plays a central role in the cellular response to hypoxia. Under low oxygen conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.govnih.gov this compound has been shown to suppress HIF-1α protein levels, particularly in hypoxic environments. nih.govscienceopen.com This inhibition occurs at a post-transcriptional level, preventing the accumulation of HIF-1α protein without significantly altering its mRNA levels. scienceopen.comresearchgate.net Studies in various cancer cell lines, including lung adenocarcinoma and acute myeloid leukemia, have demonstrated a marked decrease in HIF-1α protein expression following treatment with 2-ME. nih.govscienceopen.com This effect is crucial to its anti-tumor activity, as the aberrant activation of HIF-1α is implicated in the progression and poor prognosis of many cancers. nih.gov

Downstream Effects on HIF-1α Target Gene Expression

The inhibition of HIF-1α by this compound leads to a cascade of downstream effects, most notably the reduced expression of HIF-1α target genes. These genes are critical for tumor growth and survival. Key among these are:

Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor, the expression of which is significantly downregulated by 2-ME treatment. nih.gov This reduction in VEGF mRNA and protein levels contributes to the anti-angiogenic properties of this compound. nih.govnih.gov However, some studies report a biphasic effect, where low concentrations of 2-ME may increase VEGF-A expression, an effect potentially mediated through estrogen receptor-α. nih.govresearchgate.net

Phosphoglycerate Kinase (PGK): An essential enzyme in the glycolytic pathway, its expression is diminished following 2-ME administration, indicating an impact on cellular metabolism.

Glucose Transporter-1 (Glut-1): Responsible for glucose uptake, its expression is also decreased by this compound, further highlighting the compound's ability to interfere with the metabolic adaptations of cancer cells. uzh.ch

The collective downregulation of these target genes disrupts the ability of cancer cells to form new blood vessels, adapt their metabolism to hypoxic conditions, and ultimately, to proliferate.

Differential Regulation of MicroRNA (miRNA) Expression (miRNome Profiling)

This compound significantly alters the landscape of microRNA (miRNA) expression within cells, a process known as miRNome profiling. nih.govfrontiersin.orgnih.gov MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally and are implicated in a wide array of cellular processes, including proliferation, apoptosis, and metastasis. nih.govfrontiersin.orgnih.gov

Identification of this compound-Target Genes as Biomarkers

The genes and proteins modulated by this compound represent potential biomarkers for predicting therapeutic response and for early diagnosis. Given its role in inhibiting tumor growth and angiogenesis, several of its target genes have been investigated for their biomarker potential.

For example, Tumor Necrosis Factor-α–stimulated gene (TSG-6), a gene upregulated by 2-ME, has been identified as a potential marker for prostate cancer. aacrjournals.org Its expression decreases with increasing tumor grade, and its upregulation by 2-ME is associated with reduced cancer cell invasion. aacrjournals.org Similarly, serum levels of 2-ME itself have been investigated as a potential prognostic marker in malignant melanoma and endometrial cancer, with lower levels correlating with poorer outcomes. nih.gov The identification and validation of such biomarkers are crucial for the clinical development and application of this compound-based therapies.

Impact on Intracellular Signal Transduction Cascades

This compound's influence extends to critical intracellular signal transduction cascades that govern cell fate decisions such as proliferation, survival, and apoptosis.

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway Activation and FoxO1 Phosphorylation

The effect of this compound on the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway is notably cell-type specific. In human umbilical vein endothelial cells (HUVECs), 2-ME activates the PI3K/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation. nih.govnih.gov This action is thought to contribute to its cardiovascular protective effects. nih.gov

Conversely, in several types of cancer cells, including gastric cancer, this compound has been shown to inhibit the PI3K/Akt pathway. nih.gov This inhibition is a key component of its anti-metastatic and anti-proliferative effects. mdpi.com

The PI3K/Akt pathway is a critical regulator of the Forkhead box protein O1 (FoxO1) transcription factor. Akt directly phosphorylates FoxO1, leading to its sequestration in the cytoplasm and inactivation of its transcriptional activity. nih.govnih.govreactome.org In HepG2 liver cells, 2-ME stimulates the phosphorylation of both Akt and FoxO1. nih.gov This leads to reduced nuclear accumulation of FoxO1 and decreased binding to the promoter of the ABCA1 gene, ultimately upregulating its expression and reducing lipid accumulation. nih.gov This demonstrates a mechanism where 2-ME, by modulating the PI3K/Akt/FoxO1 axis, can influence gene expression and cellular function.

| Cell Type | Effect on PI3K/Akt Pathway | Downstream Consequence | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Activation | eNOS phosphorylation, Vasodilation | nih.gov |

| Gastric Cancer Cells | Inhibition | Anti-metastatic effects | nih.gov |

| HepG2 Liver Cells | Activation | FoxO1 phosphorylation, Upregulation of ABCA1 | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK1/2, JNK1/JNK2) Modulation

This compound also exerts significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK1/JNK2), and p38 MAPK. nih.gov These pathways are crucial in transmitting extracellular signals to the nucleus to regulate gene expression involved in a myriad of cellular processes.

Studies have consistently shown that 2-ME can activate the phosphorylation of ERK1/2, JNK, and p38 in various cell lines. nih.gov For instance, in ovine uterine artery endothelial cells, the activation of all three MAPK pathways is necessary for catecholestradiol-induced proliferation. nih.gov In human breast cancer cells, 2-ME has been shown to increase the expression levels of ERK1/2. The activation of ERK1/2 and JNK pathways has also been implicated in the effects of 17β-estradiol, the parent compound of 2-ME, in rat osteoblast-like cells. While the precise outcomes of MAPK modulation by this compound can be context-dependent, the activation of these pathways is a recurring theme in its mechanism of action, contributing to its diverse biological effects. dtic.mil

| MAPK Family Member | Effect of this compound | Cellular Context | Reference |

|---|---|---|---|

| ERK1/2 | Activation/Increased Expression | Ovine Uterine Artery Endothelial Cells, Human Breast Cancer Cells | nih.gov |

| JNK1/JNK2 | Activation | Ovine Uterine Artery Endothelial Cells | nih.gov |

| p38 | Activation | Ovine Uterine Artery Endothelial Cells | nih.gov |

Effects on Inflammatory Signaling (e.g., NF-κβ, TNF-α, COX-2, IL-6)

This compound (2-ME) has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and mediators involved in the inflammatory response. nih.govnih.gov Research indicates that 2-ME can suppress the activation of macrophages, which are central to the innate inflammatory response. researchgate.net In experimental models, 2-ME has been shown to reduce the production of several pro-inflammatory cytokines. nih.govresearchgate.net

In studies using the J774 murine macrophage cell line and human monocytes, 2-ME treatment led to a decrease in the production of inflammatory mediators stimulated by lipopolysaccharide (LPS) and interferon-γ. researchgate.net Specifically, 2-ME was found to reduce the gene expression of interleukin-6 (IL-6) induced by LPS. researchgate.net Furthermore, it has been shown to inhibit the production of both IL-6 and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The anti-inflammatory effects of 2-ME have been compared to those of dexamethasone, a potent glucocorticoid, with studies showing comparable reductions in vascular leak and epithelial injury in mouse models of acute lung inflammation. nih.govresearchgate.net This suggests that part of 2-ME's acute anti-inflammatory actions may be mediated by the suppression of macrophage activation. researchgate.net The compound is recognized for its anti-inflammatory properties in various inflammation-associated diseases, including rheumatoid arthritis and experimental autoimmune encephalomyelitis. nih.govnih.gov

Modulation of Nitric Oxide (NO) Levels

This compound exhibits a complex and tissue-specific modulation of nitric oxide (NO) levels and the activity of nitric oxide synthases (NOS). nih.govmdpi.comoup.comnih.gov NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. mdpi.comyoutube.com

On one hand, 2-ME has been shown to promote vasodilation by stimulating the release of NO from endothelial cells. nih.gov It can increase the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature. oup.comnih.gov This effect is thought to contribute to the cardiovascular protective actions of 2-ME. oup.comnih.gov One proposed mechanism for this is the upregulation of endothelial human scavenger receptor class B type I (hSR-BI/CLA-1), which in turn increases HDL-dependent eNOS phosphorylation. nih.gov In vivo studies have demonstrated that 2-ME can decrease blood pressure in rats, and in vitro experiments have confirmed its dose- and endothelium-dependent vasodilatory effect on aortic rings. nih.gov

Conversely, other research has highlighted a different role for 2-ME in the context of the nervous system. nih.govmdpi.com In hippocampal HT22 cells, 2-ME has been shown to increase the nuclear localization of neuronal nitric oxide synthase (nNOS). nih.gov This specific induction of nNOS can lead to an increase in 3-nitrotyrosine (B3424624) levels, a marker of nitro-oxidative stress, potentially resulting in DNA damage and genomic instability. nih.govmdpi.com This suggests that while 2-ME's effects on eNOS may be beneficial in the cardiovascular system, its impact on nNOS could contribute to neurotoxic effects under certain conditions. nih.govmdpi.com

Interaction with Progesterone (B1679170) Receptor (PR) Pathway

This compound has been found to interact with the progesterone receptor (PR) signaling pathway, demonstrating an ability to inhibit progesterone-dependent cellular processes in breast cancer cells. nih.govnih.gov This interaction occurs through a mechanism that is independent of the estrogen receptor. nih.govnih.gov

Research has shown that 2-ME can abrogate the induction of tissue factor (TF) expression in breast cancer cells that are treated with progesterone. nih.govnih.gov Tissue factor is a key initiator of the coagulation cascade and has been implicated in the invasive potential of PR-positive breast cancer cells. nih.gov The inhibitory effect of 2-ME on progesterone-induced TF expression is not direct but is mediated by its selective antagonism of the ERK1/2 signaling pathway. nih.gov By interfering with ERK1/2 signaling, 2-ME limits the transactivation potential of the ligand-bound progesterone receptor. nih.gov This, in turn, inhibits the expression of endogenous progesterone target genes, including TF and signal transducer and activator of transcription 5 (STAT5). nih.gov Furthermore, studies have indicated that 2-ME can alter the phosphorylation status of the progesterone receptor itself. nih.gov Consequently, 2-ME can prevent the progesterone-dependent increase in the procoagulant activity and invasiveness of breast cancer cells by uncoupling the progesterone receptor from the ERK1/2 signal transduction pathway. nih.gov

Estrogen Receptor Interactions (Limited Affinity and ER-Independent Actions)

This compound is an endogenous metabolite of 17β-estradiol, but it exhibits a significantly lower binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to its parent compound. oup.comnih.govnih.govaacrjournals.org This limited affinity for classical estrogen receptors is a key feature that distinguishes its biological activities. nih.govaacrjournals.org Numerous studies have concluded that the primary antiproliferative and apoptotic effects of 2-ME are mediated through ER-independent mechanisms. oup.comnih.govnih.govaacrjournals.org

The low affinity of 2-ME for estrogen receptors has been demonstrated in various binding assays. aacrjournals.org For instance, one study reported the Ki values for 2-ME to be 21 nM for ERα and 417 nM for ERβ, which are approximately 500- and 3200-fold lower, respectively, than the affinity of estradiol (B170435) for these receptors. aacrjournals.org This poor interaction with ERs means that at concentrations where it exerts its potent anti-cancer effects, it does not typically engage these receptors as an agonist to stimulate estrogen-dependent cell proliferation. nih.govaacrjournals.org This is supported by findings that the antiproliferative activity of 2-ME is not inhibited by estrogen antagonists like ICI 182,780. nih.govaacrjournals.org Moreover, similar inhibitory concentrations (IC50 values) for proliferation and apoptosis are observed in both estrogen-dependent and estrogen-independent breast cancer cell lines, regardless of their ERα and ERβ expression status. nih.govaacrjournals.org This body of evidence underscores that the well-documented anti-angiogenic and cytotoxic actions of 2-ME are not reliant on the classical estrogen receptor signaling pathways. oup.comnih.govnih.govaacrjournals.org

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| This compound | ERα | 21 nM | aacrjournals.org |

| This compound | ERβ | 417 nM | aacrjournals.org |

| 17β-Estradiol | ERα | ~0.04 nM | aacrjournals.org |

| 17β-Estradiol | ERβ | ~0.13 nM | aacrjournals.org |

Evidence for ERα Mediation in Specific Biological Contexts (e.g., Bone Sparing)

Despite its generally ER-independent actions, there is compelling evidence that the bone-sparing effects of this compound are mediated through estrogen receptor alpha (ERα). oup.comnih.gov This specific biological context presents an exception to the more commonly observed ER-independent mechanisms of 2-ME.

A pivotal study investigating the effects of 2-ME on bone in orchidectomized mice revealed that 2-ME treatment preserved both trabecular and cortical bone in wild-type (WT) mice. oup.comnih.gov However, these protective effects on bone were completely absent in ERα knockout mice, strongly indicating that ERα is essential for the bone-sparing activity of 2-ME. oup.comnih.gov The researchers hypothesized and provided evidence that the underlying mechanism involves the back-conversion of 2-ME to 17β-estradiol (E2). oup.comnih.gov In 2-ME-treated mice, serum levels of E2 were found to be significantly elevated, reaching concentrations comparable to those in cycling female mice, whereas E2 was undetectable in placebo-treated animals. oup.comnih.gov This suggests that the administered 2-ME is converted back to E2, which then exerts its well-known bone-protective effects via ERα. oup.comnih.gov The study detailed significant improvements in multiple bone parameters in WT mice treated with 2-ME, all of which were not observed in their ERα knockout counterparts. oup.comnih.gov

The table below summarizes the effects of 2-ME on bone parameters in wild-type (WT) mice compared to placebo, as demonstrated in the study.

| Bone Parameter | Treatment Group | % Change vs. Placebo in WT Mice | Reference |

| Trabecular Volumetric-Bone Mineral Density | 2-ME | +64% ± 20% | oup.comnih.gov |

| Trabecular Bone Volume/Total Volume | 2-ME | +60% ± 20% | oup.comnih.gov |

| Trabecular Number | 2-ME | +41% ± 14% | oup.com |

| Trabecular Thickness | 2-ME | +13% ± 4% | oup.com |

| Cortical Bone Mineral Content | 2-ME | +31% ± 3% | oup.comnih.gov |

| Bone Strength (Maximum Load) | 2-ME | +19% ± 5% | oup.comnih.gov |

Other Identified Molecular Targets

Inhibition of Superoxide Dismutase (SOD) Enzymatic Activity

The interaction of this compound with superoxide dismutase (SOD), a key enzyme in antioxidant defense, has been a subject of some debate in the scientific literature. nih.govnih.govresearchgate.netresearchgate.net SODs are crucial for catalyzing the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. nih.gov

Several studies have proposed that 2-ME inhibits SOD activity. nih.govresearchgate.net This inhibition is thought to be a mechanism through which 2-ME increases intracellular levels of superoxide, a reactive oxygen species, leading to oxidative stress and subsequent apoptosis in cancer cells. nih.gov Research using a tetrazolium salt-based enzyme assay suggested that 2-ME inhibits SOD, and this finding prompted further investigation into estrogen derivatives as potential SOD inhibitors. nih.govresearchgate.net

Upregulation of Survivin Expression

The impact of this compound (2-ME) on the expression of survivin, an inhibitor of apoptosis protein (IAP), presents a complex, context-dependent mechanism. While typically viewed as a pro-survival protein, research in specific cell types demonstrates that 2-ME can induce an upregulation of survivin concurrently with pro-apoptotic and anti-proliferative effects.

A notable example is observed in oligodendroglial precursor cells (OPCs), specifically the "Oli-neu" cell line. In these cells, treatment with 2-ME leads to a concentration-dependent inhibition of growth and the induction of apoptosis, marked by increased expression of caspase 3 and caspase-7 fragments. nih.govnih.gov Paradoxically, these pro-apoptotic actions are accompanied by a significant upregulation of survivin, along with other cell cycle-related proteins like cyclin A, Cyclin B, and Cyclin D2. nih.govnih.gov This has been interpreted as the activation of a "fight or flight" survival response within the OPCs, which paradoxically coexists with the induction of apoptosis and leads to endoreduplication, a process of DNA replication without cell division. nih.govnih.gov

These findings indicate that in certain cell types and conditions, such as neuronal and glial precursor cells under stress, 2-ME can trigger a complex cellular response where the upregulation of survivin is part of a multifaceted process that includes both apoptosis and survival signals.

Inhibition of Store-Operated Ca2+ Entry (SOCE) in Immune Cells

This compound has been identified as an inhibitor of store-operated Ca2+ entry (SOCE) in immune cells, particularly T cells. nih.gov SOCE is a critical Ca2+ influx pathway that is essential for T cell activation. nih.govnih.gov The process is initiated when the endoplasmic reticulum (ER) releases its Ca2+ stores, triggering the opening of Ca2+ channels in the plasma membrane to allow for a sustained increase in intracellular calcium. nih.gov This rise in calcium is a key signal for downstream events, including the activation of the nuclear factor of activated T cells (NFAT), a transcription factor crucial for cytokine production and T cell proliferation. nih.govnih.gov

Research has shown that 2-ME inhibits the nuclear translocation of NFAT, indicating an interference with the upstream Ca2+ signaling cascade. nih.govnih.gov Direct investigation into its effect on calcium signaling confirmed that 2-ME inhibits SOCE in human Jurkat T cells. nih.gov However, the concentration required for this inhibition is relatively high, with a reported half-maximal inhibitory concentration (IC50) of 20 μM. nih.gov

The inhibitory effect of 2-ME on SOCE has prompted the screening and characterization of more potent synthetic derivatives. nih.gov These studies have identified analogues with significantly improved inhibitory activity. For instance, substituting the 2-methoxy group with a more hydrophobic 2-ethyl group, as in the derivative STX139, nearly doubles the potency (IC50 ≈ 12 μM). nih.gov Further modifications, such as the addition of sulfamoyloxy groups, have led to even more potent inhibitors. nih.gov One such derivative, 2-ethyl-3-sulfamoyloxy-17β-cyanomethylestra-1,3,5(10)-triene (STX564), was identified as a novel, potent, and specific SOCE inhibitor with an IC50 value of approximately 1 μM in Jurkat T cells. nih.gov

The inhibition of SOCE by both 2-ME and its more potent derivatives has been shown to suppress downstream T cell functions, including cytokine expression and cell proliferation. nih.govnih.gov This mechanism highlights the potential of this compound and its analogues as modulators of immune responses.

Interactive Data Table: Inhibition of SOCE in Jurkat T Cells by this compound and its Derivatives

| Compound | Description | IC50 (μM) |

| This compound (2-ME) | Parent Compound | 20 |

| STX139 | 2-ethyl-estradiol | 12 |

| STX243 | 3,17β-bis-sulfamoyloxylated derivative of STX139 | 5.2 |

| STX564 | 2-ethyl-3-sulfamoyloxy-17β-cyanomethylestra-1,3,5(10)-triene | ~1 |

Cellular and Subcellular Biological Effects of Methoxyestradiol

Differential Effects on Proliferating Cells

A key characteristic of Methoxyestradiol is its selective impact on actively dividing cells, a feature that has drawn significant interest in research. aacrjournals.orgaacrjournals.org This selectivity is observed across a variety of cell lines, with a more pronounced effect on tumor cells compared to their non-tumorigenic counterparts. nih.govcansa.org.za

This compound inhibits the proliferation of a wide array of tumor cell lines. aacrjournals.orgnih.govresearchgate.net Studies have consistently shown that it is more potent in cancerous cells than in normal, quiescent cells. aacrjournals.orgnih.gov For example, a more pronounced inhibition of cell growth was observed in the tumorigenic MCF-7 breast cancer cell line compared to the non-tumorigenic MCF-12A breast epithelial cell line. cansa.org.za At a concentration of 10⁻⁶ M, this compound inhibited cell growth by 84% in MCF-7 cells, whereas it only caused a 44% inhibition in MCF-12A cells. cansa.org.za

This selective action is not limited to breast cancer. This compound is highly cytotoxic to osteosarcoma (OS) cells while being non-cytotoxic to normal osteoblasts. nih.gov Similarly, it has shown antiproliferative effects against long-term estrogen-deprived (LTED) breast cancer cells, which represent an endocrine-therapy-resistant model, with a greater potency than in the parental MCF-7 cells. mdpi.com The IC₅₀ value for LTED cells was 0.93 μM, significantly lower than the 6.79 μM for MCF-7 cells. mdpi.com This suggests that this compound's antiproliferative activity is independent of estrogen receptor status, affecting both ER-positive and ER-negative cell lines. aacrjournals.orgnih.govmdpi.com Its efficacy has been noted in various cancer types including hepatocellular carcinoma (HepG2), melanoma, and glioblastoma. karger.comtandfonline.comnih.gov

Table 1: Comparative Antiproliferative Activity of this compound This table is interactive. You can sort and filter the data.

| Cell Line | Cell Type | Classification | Observed Effect | IC₅₀ Value | Source(s) |

|---|---|---|---|---|---|

| MCF-7 | Breast Epithelial | Tumorigenic | 84% growth inhibition at 10⁻⁶ M | 6.79 μM | cansa.org.zamdpi.com |

| MCF-12A | Breast Epithelial | Non-tumorigenic | 44% growth inhibition at 10⁻⁶ M | - | cansa.org.za |

| LTED | Breast Cancer | Tumorigenic (Therapy-Resistant) | Selective suppression of proliferation | 0.93 μM | mdpi.com |

| MG63 | Osteosarcoma | Tumorigenic | Dose-dependent inhibition of proliferation | - | nih.gov |

| Normal Osteoblasts | Bone | Non-tumorigenic | Not cytotoxic | - | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Tumorigenic | Sensitive to cytotoxic effect | - | karger.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | Tumorigenic | Inhibition of proliferation | - | frontiersin.orgnih.gov |

| MDA-MB-468 | Triple-Negative Breast Cancer | Tumorigenic | Inhibition of proliferation | - | frontiersin.orgnih.gov |

| MCF10A | Breast Epithelial | Non-tumorigenic | Less sensitive than TNBC cells | - | nih.gov |

Morphological and Structural Cellular Alterations

The antiproliferative effects of this compound are closely linked to its ability to induce significant changes in cell structure, primarily by interfering with the microtubule network. nih.govmdpi.com

This compound is known to bind to tubulin, disrupting the normal dynamics of microtubule polymerization and depolymerization. aacrjournals.orgmdpi.comnih.gov This interference leads to faulty mitotic spindle formation and subsequent mitotic arrest. cansa.org.za At the lowest effective concentrations, the primary mechanism appears to be the suppression of microtubule dynamics rather than outright depolymerization of microtubules. nih.gov In MCF7 cells, this compound was found to suppress the mean microtubule growth rate, duration, and length without causing observable microtubule depolymerization. nih.gov

These subcellular actions manifest as distinct morphological changes. Treated cancer cells often show rounding, condensation of cellular contents, and detachment from culture dishes. cansa.org.za In oligodendroglial precursor (OPC) cells, this compound treatment caused a change from a morphology with multiple arm-like processes to rounded cells. mdpi.comnih.govresearchgate.net Similarly, in BCR-ABL-transformed cells, treatment led to changes in both morphology and cell volume. nih.gov The disruption of the microtubule cytoskeleton also results in abnormal metaphase cells and the formation of multipolar spindles, particularly in sensitive cancer cells like MCF-7. cansa.org.za

Effects on Cell Fate Processes Beyond Apoptosis

While this compound is a known inducer of apoptosis, its effects on cell fate are more diverse, encompassing processes like endoreduplication and the inhibition of cell movement. frontiersin.orgnih.gov

Endoreduplication is a process where cells undergo DNA replication without subsequent cell division, resulting in polyploid cells with a DNA content greater than 4N. physiology.org This phenomenon has been observed in various cell types after exposure to microtubule-interfering agents, including this compound. physiology.org

Specifically, this compound has been shown to trigger endoreduplication in oligodendroglial precursor cells (OPCs), such as the Oli-neu and CG4 cell lines. mdpi.comnih.govnih.gov In these cells, this compound treatment leads to an accumulation of cells with a DNA content >4N in a concentration-dependent manner. mdpi.comnih.gov This process involves the p53 signaling pathway, as inhibiting p53 was found to rescue the endoreduplication effect. mdpi.comnih.govnih.gov this compound has also been reported to induce endoreduplication in human vascular smooth muscle cells and well-differentiated nasopharyngeal carcinoma (HK-1) cells. physiology.orgnih.gov In HK-1 cells, the mechanism involves the induction of mitochondrial oxidative stress and the activation of MAPK signaling pathways. nih.gov

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. This compound and its derivatives have demonstrated the capacity to inhibit these processes. nih.govnih.govnih.gov In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), this compound significantly decreased their aggressiveness by inhibiting both migration and invasion. frontiersin.orgnih.govnih.gov For instance, in MDA-MB-468 cells, migration was inhibited by 58% and 77% after treatment with 2 and 5 μM of this compound, respectively. nih.gov

This antimigratory effect is linked to its impact on the cytoskeleton. nih.gov In BCR-ABL-transformed Ba/F3 cells, this compound inhibited spontaneous motility and reduced the number of filopodia and lamellipodia on cells attached to fibronectin-coated surfaces. nih.gov It also significantly decreased the spontaneous migration of these cells through a transwell membrane. nih.gov The inhibition of migration and invasion by this compound derivatives has also been observed in melanoma cells, where the effect was attributed to the disruption of microtubule organization rather than direct effects on the actin cytoskeleton. nih.govmdpi.com

Organelle-Specific Effects (e.g., Mitochondria in Apoptosis)

This compound (2-ME) exerts significant effects on cellular organelles, with the mitochondria playing a central role in its induction of apoptosis. In various cancer cell lines, 2-ME triggers the intrinsic or mitochondrial pathway of apoptosis. nih.govnih.gov This process is often initiated by the translocation of the pro-apoptotic protein Bax to the mitochondria. mdpi.com This event leads to a decrease in the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). mdpi.com Subsequently, mitochondria release key apoptotic factors, including cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G, into the cytosol. nih.govmdpi.comnih.gov The release of cytochrome c is a critical step that activates the caspase cascade, a family of proteases that execute the apoptotic program. nih.govnih.gov

In some cell types, such as endothelial cells and certain cancer cells, 2-ME can directly interact with mitochondria to stimulate caspase-3, a key executioner caspase, leading to apoptosis. nih.govnih.gov Furthermore, studies have shown that 2-ME can induce the cleavage of Bid, a pro-apoptotic protein, which then facilitates the translocation of Bax to the mitochondria, amplifying the apoptotic signal. nih.gov While the mitochondrial pathway is a primary mechanism, in some instances, 2-ME-induced apoptosis can proceed in a caspase-independent manner, highlighting the complexity of its organelle-specific actions. mdpi.com

Research has also indicated that 2-ME can affect mitochondrial biogenesis. In osteosarcoma cells, 2-ME was found to inhibit mitochondrial biogenesis by regulating key proteins such as PGC-1α and COXI. nih.gov It also impacts mitochondrial dynamics by stimulating mitochondrial fission and autophagy. nih.gov This is accompanied by the upregulation of proteins like Drp1 and BAX, further implicating the intrinsic apoptotic pathway. nih.gov

Cellular Responses in Specific Biological Contexts

Endothelial Cell Proliferation and Apoptosis in Angiogenesis Research

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, primarily by targeting endothelial cells. It effectively inhibits the proliferation of endothelial cells and induces their apoptosis. nih.govresearchgate.netnih.gov This anti-angiogenic effect is observed at concentrations that are not cytotoxic to quiescent, non-proliferating cells. core.ac.uk

The induction of apoptosis in endothelial cells by 2-ME involves multiple pathways. One key mechanism is the upregulation of the extrinsic or death receptor pathway. nih.gov 2-ME increases the expression of death receptors like Fas and Death Receptor 5 (DR5) on the endothelial cell surface. nih.govnih.govresearchgate.net The upregulation of DR5 makes endothelial cells more susceptible to apoptosis induced by its ligand, TRAIL (TNF-related apoptosis-inducing ligand). nih.govnih.gov This process involves the sequential activation of caspase-8, caspase-9, and caspase-3. nih.govnih.gov

In addition to the extrinsic pathway, 2-ME also engages the intrinsic mitochondrial pathway to induce apoptosis in endothelial cells. nih.gov It can generate reactive oxygen species (ROS) which, in turn, can activate the c-Jun N-terminal kinase (JNK) pathway or directly act on mitochondria to trigger caspase-3 activation and subsequent apoptosis. nih.gov Furthermore, 2-ME disrupts tubulin dynamics in endothelial cells, which interferes with the accumulation of hypoxia-inducible factor-1α (HIF-1α). nih.gov The inhibition of HIF-1α leads to a decrease in the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF), further contributing to the suppression of angiogenesis. nih.govresearchgate.net

Key Effects of this compound on Endothelial Cells in Angiogenesis

| Effect | Mechanism | Key Molecules Involved | Reference |

|---|---|---|---|

| Inhibition of Proliferation | Induction of apoptosis in actively proliferating cells. | - | researchgate.netnih.govcore.ac.uk |

| Induction of Apoptosis | Upregulation of the extrinsic pathway. | Fas, DR5, Caspase-8, Caspase-9, Caspase-3 | nih.govnih.govresearchgate.net |

| Activation of the intrinsic pathway. | ROS, JNK, Mitochondria, Caspase-3 | nih.gov | |

| Inhibition of Angiogenic Factors | Disruption of tubulin dynamics and inhibition of HIF-1α. | Tubulin, HIF-1α, VEGF | nih.govresearchgate.net |

Vascular Smooth Muscle Cell Growth Inhibition and Neointima Formation Suppression

This compound exhibits potent inhibitory effects on the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of vascular diseases like atherosclerosis and restenosis. This anti-proliferative action is mediated through a multi-faceted blockade of the cell cycle.

Studies have demonstrated that 2-ME arrests VSMCs in both the G0/G1 and G2/M phases of the cell cycle. This cell cycle arrest is associated with the downregulation of key positive cell cycle regulators, including cyclin D1 and cyclin B1. Consequently, the activity of cyclin-dependent kinases (cdk)-1 and cdk-2 is inhibited, leading to reduced phosphorylation of the retinoblastoma protein (pRb). Furthermore, 2-ME inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and Akt, crucial signaling molecules in cell growth pathways. In contrast, 2-ME upregulates the expression of the Cdk inhibitor p27.

In vivo studies have confirmed the efficacy of 2-ME in preventing neointima formation following vascular injury. Treatment with 2-ME in animal models resulted in a significant reduction in the number of proliferating VSMCs within the neointima. This was accompanied by the downregulation of proliferation markers such as proliferating-cell nuclear antigen (PCNA) and c-myc. Interestingly, while 2-ME potently inhibits VSMC growth, it does so without inducing significant apoptosis in these cells, as evidenced by the lack of caspase-3 cleavage and negative TUNEL staining in treated tissues. The antimitotic effects of 2-ME on VSMCs are also attributed to its interference with tubulin polymerization and the upregulation of cyclooxygenase (COX)-2.

Mechanisms of this compound on Vascular Smooth Muscle Cells

| Effect | Molecular Changes | Reference |

|---|---|---|

| Inhibition of Cell Cycle Progression (G0/G1 and G2/M arrest) | Inhibited cyclin D1 and cyclin B1 expression | |

| Inhibited cdk-1 and cdk-2 activity | ||

| Inhibited pRb, ERK1/2, and Akt phosphorylation | ||

| Upregulated p27 expression | ||

| Suppression of Neointima Formation | Decreased proliferating SMCs and downregulated PCNA, c-myc, cyclin D1, cyclin B1, phosphorylated Akt, phosphorylated ERK1/2, p21, and pRb | |

| Other Mechanisms | Interfered with tubulin polymerization and augmented COX-2 expression |

Hepatocyte Responses and ABCA1 Expression Regulation

In the context of liver cells, this compound has been shown to exert protective effects, particularly against lipid accumulation. A key mechanism underlying this effect is the regulation of ATP-binding cassette transporter A1 (ABCA1), a crucial protein for lipid efflux from cells.

Studies using the HepG2 human hepatocyte cell line have demonstrated that 2-ME dose-dependently increases the expression of ABCA1 at both the mRNA and protein levels. This upregulation of ABCA1 is directly correlated with a significant decrease in the lipid content within these cells. The mechanism by which 2-ME enhances ABCA1 expression involves the activation of the PI3K/Akt signaling pathway. 2-ME stimulates the phosphorylation of Akt and the subsequent phosphorylation of FoxO1, a transcription factor. This phosphorylation leads to a reduction in the nuclear accumulation of FoxO1. Chromatin immunoprecipitation assays have confirmed that FoxO1 binds to the promoter region of the ABCA1 gene, and this binding is reduced by 2-ME treatment, thereby facilitating the transcription of the ABCA1 gene.

Beyond its effects on lipid metabolism, 2-ME also exhibits cytotoxic activity against hepatocellular carcinoma cells. In HepG2 cells, 2-ME induces cell cycle arrest at the G2/M phase and promotes apoptosis, as evidenced by increased caspase-9 activity and DNA laddering.

Cytotrophoblast Cell Differentiation and Invasion Under Hypoxia

This compound plays a critical, context-dependent role in placental development, particularly in the differentiation and invasion of cytotrophoblast cells under hypoxic conditions. During early pregnancy, the placental environment is naturally hypoxic, a condition necessary for proper development.

Research has shown that 2-ME, in conjunction with low-oxygen conditions (around 2.5% oxygen), induces the invasion of cytotrophoblasts into the extracellular matrix. Neither low oxygen nor 2-ME alone is sufficient to trigger this invasive phenotype; their combination is essential. This process is crucial for the proper remodeling of the maternal spiral arteries and the establishment of adequate utero-placental circulation.

The mechanism of this effect involves the modulation of hypoxia-inducible factor-1α (HIF-1α). While hypoxia typically upregulates HIF-1α and its downstream targets, 2-ME counteracts some of these effects, enabling the cytotrophoblasts to differentiate into an invasive phenotype. Specifically, the combination of 2-ME and hypoxia leads to a decrease in the expression of HIF-1α, transforming growth factor-beta3 (TGF-β3), and tissue inhibitor of metalloproteinases-2 (TIMP-2), all of which can inhibit cell invasion. This regulatory role of 2-ME is particularly relevant to conditions like preeclampsia, where impaired cytotrophoblast invasion is a key pathological feature.

Impact on Sertoli and Leydig Cell Viability

The effects of this compound on testicular cells, specifically Sertoli and Leydig cells, have been investigated in the context of male reproductive health. Elevated intratesticular levels of 2-ME have been associated with male infertility. nih.gov

In vitro studies on the TM4 Sertoli cell line have shown that high concentrations of 2-ME can decrease cell viability and induce DNA fragmentation. nih.gov Interestingly, the mechanism of 2-ME-induced DNA fragmentation in Sertoli cells appears to be distinct from classical apoptosis, as it does not involve the cleavage of PARP and caspase-3, and is not blocked by caspase inhibitors. nih.gov Lower concentrations of 2-ME also led to a decrease in Sertoli cell viability after a 48-hour treatment period. nih.gov These findings suggest that high levels of 2-ME could be detrimental to Sertoli cell health, potentially contributing to male infertility through yet-to-be-fully-determined mechanisms. nih.gov

Regarding Leydig cells, which are responsible for testosterone (B1683101) production, high levels of estrogens, in general, are considered detrimental to their function and can delay their regeneration. While direct studies on the specific impact of 2-ME on Leydig cell viability are less detailed, the broader context of estrogen metabolism in the testis suggests that imbalances in metabolites like 2-ME could negatively affect the function of these critical steroidogenic cells.

Immunomodulatory Effects on T Cells

This compound (2-ME), an endogenous metabolite of estradiol (B170435), demonstrates significant immunomodulatory effects, particularly on T lymphocytes. nih.govwikipedia.org Its actions are largely independent of estrogen receptors and are instead linked to its antiproliferative and apoptosis-inducing properties. oup.comaacrjournals.orgnih.gov Research indicates that 2-ME can suppress various aspects of T cell function, including activation, proliferation, and cytokine production, making it a subject of interest for autoimmune diseases and cancer immunotherapy. nih.govtandfonline.com

A primary effect of this compound on T cells is the dose-dependent inhibition of their activation and proliferation. nih.govnih.gov Studies have shown that 2-ME effectively blocks the proliferation of purified CD4+ T cells following T-cell receptor (TCR) stimulation. nih.gov This antiproliferative action is not limited to normal T cells; 2-ME also markedly suppresses the proliferation of human acute T lymphoblastic leukemia CEM cells. oup.com The mechanism behind this is partly attributed to its ability to arrest the cell cycle at the G2/M phase. oup.comnih.gov Furthermore, 2-ME hinders the upregulation of early T-cell activation markers, such as CD25 and CD69. nih.gov

The compound's influence extends to the production of cytokines by T cells. In vitro and in vivo studies have revealed that 2-ME treatment leads to a reduction in a range of inflammatory cytokines. nih.gov For instance, in activated T cells, 2-ME decreases the mRNA expression of Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNFα), and Interferon-gamma (IFNγ). nih.gov Similarly, it has been shown to modestly reduce the production of TNFα and IFNγ in stimulated human peripheral blood mononuclear cells. nih.gov In animal models of autoimmune disease, mice treated with 2-ME produced significantly less serum TNFα and Interleukin-6 (IL-6). nih.gov this compound also affects T helper 17 (Th17) cells, which are crucial in certain autoimmune conditions, by inhibiting the induction of IL-17 mRNA. nih.gov

The molecular mechanisms underpinning these immunomodulatory effects are multifaceted. A key pathway impacted by this compound is the nuclear factor of activated T-cells (NFAT) signaling pathway. nih.gov T cell activation relies on calcium signaling, which leads to the activation of NFAT, a critical transcription factor for cytokine gene expression. nih.govnih.gov this compound has been shown to specifically reduce the nuclear translocation and transcriptional activity of NFATc1. nih.gov This is linked to its ability to inhibit store-operated Ca2+ entry (SOCE) in T cells, an essential process for sustained calcium signaling required for T cell activation. nih.govsci-hub.se By disrupting the NFAT pathway, 2-ME effectively dampens downstream lymphocyte activation and cytokine production. nih.gov

In the context of cancer, this compound's effects on T cells can contribute to its anti-tumor activity. In melanoma models, treatment with 2-ME increased the infiltration of tumor-specific cytotoxic CD8+ T cells into the tumor microenvironment. tandfonline.com This suggests that while it can suppress generalized T cell activation, it may enhance specific anti-tumor T cell responses. tandfonline.com

Research Findings on this compound's Effects on T Cells

| T Cell Type / Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Mouse CD4+ T Cells | Inhibition of Proliferation & Activation | Dose-dependent inhibition of proliferation upon TCR stimulation. Blocked upregulation of activation markers CD25 and CD69. | nih.gov |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of Proliferation | Blunted stimulated T-cell proliferation without inducing significant apoptosis. | nih.gov |

| Human Acute T Lymphoblastic Leukemia CEM cells | Inhibition of Proliferation & Induction of Apoptosis | Suppressed proliferation in a time- and dose-dependent manner (IC50 of 2 µM at 48h). Caused G2/M phase cell-cycle arrest preceding apoptosis. | oup.com |

| Activated Mouse T Cells | Reduced Cytokine Production | Decreased mRNA levels of IL-2, TNFα, and IFNγ. | nih.gov |

| Stimulated Human PBMCs | Reduced Cytokine Production | Modestly reduced production of TNFα and IFNγ. | nih.gov |

| Mouse Model of Autoimmunity (EAE) | Reduced In Vivo Cytokine Production | Treated mice produced significantly less serum TNFα and IL-6. | nih.gov |

| Th17-polarized Mouse T Cells | Inhibition of IL-17 | Reduced the induction of IL-17 mRNA. | nih.gov |

| Mouse T Cells | Inhibition of NFAT Pathway | Specifically reduced the nuclear translocation and transcriptional activity of NFATc1. | nih.gov |

| Human Jurkat T cells & Primary Rat T Cells | Inhibition of Calcium Signaling | Inhibits store-operated Ca2+ entry (SOCE), which is essential for T cell activation. | nih.gov |

| Mouse Melanoma Model | Enhanced T Cell Infiltration | Increased the infiltration of cytotoxic CD8+ T cells in the tumor microenvironment. | tandfonline.com |

Preclinical Studies and in Vitro Model Systems

Comprehensive In Vitro Studies Across Diverse Cell Lines

Methoxyestradiol has demonstrated significant anti-proliferative and apoptotic activities in a diverse range of cultured cell lines, encompassing various types of malignancies. nih.govnih.govmdpi.com The compound's ability to inhibit cell growth and induce programmed cell death has been a central focus of in vitro research.

The anti-proliferative effects of this compound are often quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. Studies have reported IC50 values in the micromolar range for several cancer cell lines. For instance, in human breast cancer cell lines, the IC50 values for the anti-proliferative activity of this compound were determined to be 1.5 µM for MCF-7 cells, 1.3 µM for MDA-MB-435 cells, and 1.1 µM for MDA-MB-231 cells. nih.gov In long-term estrogen-deprived (LTED) breast cancer cells, this compound exhibited a potent anti-proliferative effect with an IC50 value of 0.93 μM, which was significantly lower than the 6.79 μM observed in the parental MCF-7 cells. oipub.com Furthermore, a derivative of this compound, compound 4a, showed an IC50 value of 4.53 μM in the HeLa cervical cancer cell line. nih.gov

In addition to its anti-proliferative effects, this compound is a potent inducer of apoptosis. This has been observed in various cancer cell lines, including breast cancer, sarcoma, and oligodendroglial precursor cells. mdpi.comnih.gov The apoptotic process induced by this compound is often associated with the activation of key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and the modulation of apoptotic regulatory proteins like Bcl-2 and Bax. nih.gov In human anaplastic thyroid carcinoma cell lines (HTh7, HTh 74, HTh83, C643, and SW1736), this compound treatment led to a G2/M cell cycle arrest followed by an increase in the sub-G1 fraction, indicative of apoptosis. This was accompanied by increased activation of caspase-3 and caspase-8.

| Cell Line | Cancer Type | Effect | IC50 Value (µM) | Key Findings |

|---|---|---|---|---|

| MCF-7 | Breast Cancer (Estrogen-Responsive) | Anti-proliferative | 1.5 | Inhibition of cell growth. |

| MDA-MB-435 | Breast Cancer (Estrogen-Independent) | Anti-proliferative | 1.3 | Demonstrates activity independent of estrogen receptor status. |

| MDA-MB-231 | Breast Cancer (Estrogen-Independent) | Anti-proliferative | 1.1 | Effective in triple-negative breast cancer cells. |

| LTED | Breast Cancer (Endocrine-Resistant) | Anti-proliferative | 0.93 | More potent in endocrine-resistant cells compared to parental MCF-7 cells. |

| HeLa | Cervical Cancer | Anti-proliferative (Compound 4a) | 4.53 | A this compound derivative shows efficacy. |

| HTh7, HTh 74, HTh83, C643, SW1736 | Anaplastic Thyroid Carcinoma | Apoptosis | N/A | Induces G2/M arrest and apoptosis via caspase activation. |

A significant aspect of the preclinical investigation of this compound has been the evaluation of its activity in both estrogen-responsive and estrogen-independent cancer cell lines. This is particularly relevant given that this compound is a metabolite of estradiol (B170435). Research has consistently shown that the anti-proliferative and apoptotic activities of this compound are independent of the estrogen receptor (ER) status of the cells. nih.govnih.gov

Studies comparing the effects of this compound on ER-positive and ER-negative breast cancer cell lines have found comparable IC50 values for the inhibition of proliferation. For example, the estrogen-responsive MCF-7 cell line and the estrogen-independent MDA-MB-435 and MDA-MB-231 cell lines all exhibited similar sensitivity to the anti-proliferative effects of this compound. nih.gov This indicates that the compound's mechanism of action is not primarily mediated through the classical estrogen receptors, ERα and ERβ. Further supporting this, the estrogen antagonist ICI 182,780 did not inhibit the anti-proliferative activity of this compound. nih.gov

| Cell Line | Estrogen Receptor Status | IC50 for Anti-proliferation (µM) | Conclusion |

|---|---|---|---|

| MCF-7 | Estrogen-Responsive (ER+) | 1.5 | Comparable IC50 values suggest that the anti-proliferative activity of this compound is independent of the estrogen receptor status. |

| MDA-MB-435 | Estrogen-Independent (ER-) | 1.3 | |

| MDA-MB-231 | Estrogen-Independent (ER-) | 1.1 |

The potential of this compound to enhance the efficacy of other anti-cancer therapies has been explored in vitro. Combination studies have investigated its use with radiation and the proteasome inhibitor Velcade (bortezomib).

In combination with radiation, this compound has been shown to act as a radiosensitizer in various cancer cell lines. In H460 human lung cancer cells, this compound demonstrated a dose-dependent enhancement of radiation effects, with dose enhancement ratios (DERs) of 1.3, 1.8, and 2.1 at concentrations of 1, 1.5, and 2 µM, respectively. nih.gov A synergistic effect was observed at concentrations of 1.5 and 2 µM. nih.gov Similarly, in MCF-7 breast cancer cells, a 2 µM concentration of this compound resulted in a DER of 2.1. nih.gov The mechanism of this radiosensitization is thought to involve the redistribution of cells into the more radiosensitive G2/M phase of the cell cycle. nih.gov

The combination of this compound with Velcade has shown promise in overcoming drug resistance in multiple myeloma. In vitro studies using the bortezomib-resistant multiple myeloma cell line KMS20 demonstrated that the combination of bortezomib and this compound induced mitochondria-mediated apoptotic cell death. frontiersin.org This combination treatment led to a higher level of cell death compared to bortezomib alone and was associated with an increase in mitochondrial reactive oxygen species (ROS) and Ca2+ levels. frontiersin.org In the RPMI-8226 myeloma cell line, the combination of 1.5 µM this compound and 5 nM Velcade resulted in a significantly increased anti-proliferative activity compared to Velcade alone. aacrjournals.org

| Combination Agent | Cell Line | Cancer Type | Key Findings |

|---|---|---|---|

| Radiation | H460 | Lung Cancer | Dose-dependent enhancement of radiation effects (DERs of 1.3-2.1). Synergistic effect at 1.5 and 2 µM. |

| Radiation | MCF-7 | Breast Cancer | Radiosensitization with a DER of 2.1 at 2 µM. |

| Velcade (Bortezomib) | KMS20 | Multiple Myeloma (Bortezomib-Resistant) | Overcomes bortezomib resistance by inducing mitochondria-mediated apoptosis. |

| Velcade (Bortezomib) | RPMI-8226 | Multiple Myeloma | Significantly increased anti-proliferative activity in combination compared to Velcade alone. |

In Vivo Animal Models for Biological Effect Assessment

The in vivo efficacy of this compound has been evaluated in various xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies have provided evidence for the compound's ability to modulate tissue growth and inhibit tumor progression.

In a breast cancer xenograft model using doxorubicin-resistant human breast tumor cells, the combination of this compound and doxorubicin significantly reduced tumor volume by 20.8% +/- 43% after 28 days of treatment, compared to a 455.6% +/- 16.2% increase in tumor volume with doxorubicin alone. aacrjournals.org This suggests that this compound can reverse doxorubicin resistance. aacrjournals.org In a Barrett's esophageal adenocarcinoma xenograft model using OE33 cells, a prodrug of this compound significantly inhibited tumor growth, resulting in a 60% ± 5% reduction in tumor volume compared to the control group. manchester.ac.uknih.gov

In a multiple myeloma xenograft model using RPMI-8226 cells, treatment with this compound in combination with Velcade resulted in a greater reduction in tumor volume compared to either agent alone. aacrjournals.org The treatment/control (T/C) value, which represents the relative tumor growth, was 0.35 for the combination therapy, compared to 0.66 for this compound alone and 0.64 for Velcade alone. aacrjournals.org However, some studies have reported conflicting results. In xenograft models using ER-negative MDA-MB-435 breast cancer cells, this compound did not show antitumor efficacy. nih.govnih.govresearchgate.net Furthermore, in a model with ER-positive MCF-7 cells, this compound was found to support tumor growth. nih.govnih.govresearchgate.net

| Xenograft Model (Cell Line) | Cancer Type | Treatment | Key Findings on Tumor Growth |

|---|---|---|---|

| Doxorubicin-Resistant Breast Tumor | Breast Cancer | This compound + Doxorubicin | Significantly reduced tumor volume (20.8% reduction vs. 455.6% increase with Doxorubicin alone). aacrjournals.org |

| OE33 | Barrett's Esophageal Adenocarcinoma | This compound Prodrug | 60% ± 5% reduction in tumor volume compared to control. manchester.ac.uknih.gov |

| RPMI-8226 | Multiple Myeloma | This compound + Velcade | Greater tumor volume reduction (T/C value of 0.35) compared to single agents. aacrjournals.org |

| MDA-MB-435 | Breast Cancer (ER-) | This compound | No significant antitumor efficacy observed. nih.govnih.govresearchgate.net |

| MCF-7 | Breast Cancer (ER+) | This compound | Supported tumor growth. nih.govnih.govresearchgate.net |

Beyond cancer, the therapeutic potential of this compound has been investigated in animal models of other specific biological conditions, including endometriosis, preeclampsia, and pulmonary hypertension.

In a mouse model of endometriosis, systemic treatment with this compound significantly inhibited the growth of endometriosis-like lesions in a dose-dependent manner. nih.gov This effect was associated with the suppression of hypoxia-inducible factor-1α (HIF-1α) and a decrease in the expression of its target genes, such as vascular endothelial growth factor (VEGF). nih.gov

In animal models purported to show signs of preeclampsia, the administration of this compound has shown beneficial effects. In catechol-O-methyltransferase (COMT) knockout mice, which exhibit a preeclampsia-like phenotype, this compound treatment normalized umbilical artery blood flow velocity and proteinuria. It is noteworthy that circulating levels of this compound are lower in individuals with preeclampsia. nih.gov